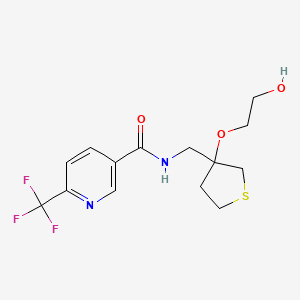![molecular formula C15H21N5O3 B2518296 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-72-6](/img/structure/B2518296.png)
8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purines are a group of organic compounds that consist of a two-ring structure, containing four nitrogen atoms and two carbon atoms . They are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The synthesis of purine derivatives often involves the use of a purine base, such as adenine or guanine, as a starting point. Various functional groups can then be added to this base to create the desired compound .Molecular Structure Analysis
The basic structure of a purine consists of a six-membered pyrimidine ring and a five-membered imidazole ring fused together. Four nitrogen atoms exist in positions 1, 3, 7, and 9 .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the purine base. For example, they can participate in nucleophilic substitution reactions, or they can be phosphorylated to form nucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of a purine derivative will depend on its specific structure. For example, purine itself is a weak acid and an even weaker base. It is also aromatic and water-soluble .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives: Research has explored the synthesis of various purine derivatives, including imidazo[2,1-f]purine derivatives, for their potential biological activities. These syntheses often involve innovative methodologies to introduce substituents that could affect biological activity or pharmacokinetic properties (Ostrovskyi et al., 2011).
- Chemical Characterization: Studies on the chemical properties of purine and imidazole derivatives, including spectroscopic analysis and reactivity profiles, contribute to our understanding of their structural characteristics and potential reactivity (Barlin & Fenn, 1983).
Biological Activities and Pharmacological Potential
- Antimycobacterial Activity: Imidazole derivatives have been designed and synthesized with the aim of mimicking parts of the structure of potent antimycobacterial agents, showing varying degrees of in vitro activity against mycobacterial strains (Miranda & Gundersen, 2009).
- Antidepressant and Anxiolytic Potential: Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibit properties suggestive of potential antidepressant and anxiolytic activities, as demonstrated through in vivo animal studies (Zagórska et al., 2009).
- A(3) Adenosine Receptor Antagonism: Structure-activity relationship (SAR) studies on purine derivatives have highlighted their role as A(3) adenosine receptor antagonists, which could be relevant in the development of therapeutics for various conditions, including inflammation and cancer (Baraldi et al., 2008).
Synthetic and Medicinal Chemistry Applications
- Solid-Phase Synthesis: The development of solid-phase synthesis techniques for purine derivatives, including xanthine derivatives, facilitates the exploration of novel compounds with potential pharmacological applications (Lee et al., 2016).
- Design and Synthesis of Hypoglycemic Agents: Imidazopyridine thiazolidine-2,4-diones, designed as analogues of known hypoglycemic compounds, show promise in preclinical studies for their hypoglycemic activity, indicating their potential as therapeutic agents for diabetes (Oguchi et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(3-methoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19(9)7-6-8-23-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWRAFQOGZBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

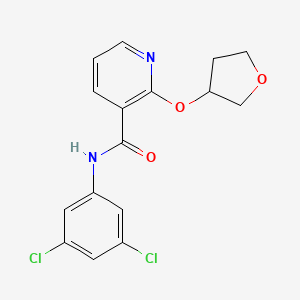
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)
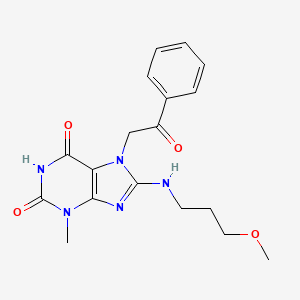
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)

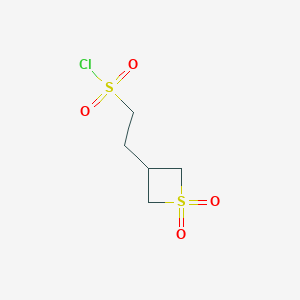

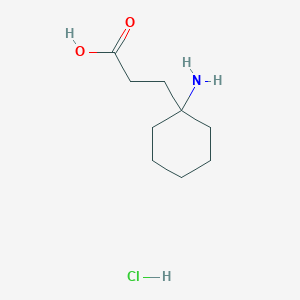
![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)
